N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide
Description
N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, an azetidine ring, and a carboxamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-benzhydryl-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(24-11-16(12-24)13-25-15-21-14-22-25)23-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-16,19H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUCYNVIMBGBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the azetidine and triazole intermediates with a diphenylmethyl group and a carboxamide group, typically using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large batches.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Can result in the formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Can produce a variety of substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Biology: Researchers use this compound to probe biological processes and pathways, often utilizing its unique structural features to interact with specific molecular targets.
Industrial Applications: It may also find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
Structural Features: The combination of a triazole ring, azetidine ring, and carboxamide group in a single molecule is relatively unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups in this compound may confer unique biological activities not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
